1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
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Overview
Description
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a chemical compound that features an oxirane (epoxide) ring attached to a piperazine ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine typically involves the reaction of epichlorohydrin with 4-phenylpiperazine under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound can be used in the production of polymers and coatings due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also features an oxirane ring and is used in the synthesis of various indole derivatives.
Tris(oxiran-2-ylmethyl)benzene-1,3,5-tricarboxylate: A compound with multiple oxirane rings, used as a curing agent in coatings.
3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: An ionic liquid with reactive epoxide groups.
Uniqueness
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is unique due to its combination of an oxirane ring with a piperazine and phenyl groupIts ability to undergo various chemical reactions and its potential use in medicinal chemistry and materials science highlight its versatility and importance .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-12(5-3-1)15-8-6-14(7-9-15)10-13-11-16-13/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICSUWNOCWVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439997 |
Source
|
Record name | AG-G-85862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72566-27-9 |
Source
|
Record name | AG-G-85862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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